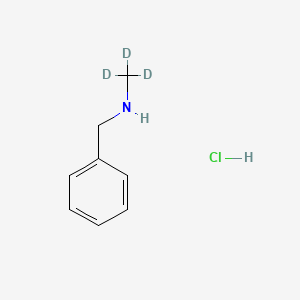

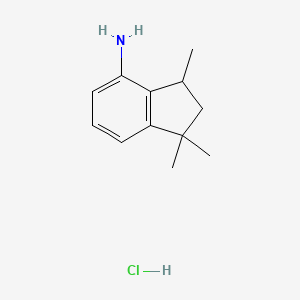

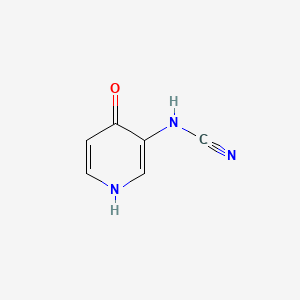

Enrofloxacin hydrochloride

描述

恩诺沙星(盐酸盐),也称为氟喹诺酮类抗生素,是一种氟喹诺酮类抗生素。它广泛用于兽医学,治疗动物的细菌感染,尤其是在牛和家禽中。该化合物对多种革兰氏阴性和革兰氏阳性细菌有效,使其成为管理牲畜传染病的宝贵工具。

作用机制

恩诺沙星(盐酸盐)通过抑制细菌DNA回旋酶和拓扑异构酶IV发挥作用,这些酶对DNA复制和转录至关重要。通过与这些酶结合,该化合物阻止了细菌DNA的超螺旋,从而抑制了细胞分裂,最终导致细菌细胞死亡。

生化分析

Biochemical Properties

Enrofloxacin hydrochloride has demonstrated significant antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria . It is effective against various bacteria including Pseudomonas aeruginosa, Klebsiella, Escherichia coli, Enterobacter, Campylobacter, and Shigella . The bactericidal activity of this compound is concentration-dependent, with susceptible bacteria cell death occurring within 20–30 minutes of exposure .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, leading to cell death . This antibiotic also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation efficiency of this compound by ultraviolet (UV)/persulfate (PDS) technology was found to be 5.4 times that of UV alone, due to a higher rate constant . This indicates that this compound is stable under certain conditions and can have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study on Yellow River carp, it was found that different concentrations of this compound had different effects on the fish’s physiology . High concentrations of this compound could potentially have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes transformation reactions including ring cleavage, hydroxylation, methylation, and oxidation . This compound is partially deethylated by CYP450 into the active metabolite ciprofloxacin, which is also a fluoroquinolone antibiotic .

Transport and Distribution

This compound is widely distributed in different tissues. It has been found that this compound exhibits large distribution in bile, indicating that bile excretion might be the primary elimination route of this compound in certain species .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV

准备方法

合成路线和反应条件

恩诺沙星(盐酸盐)的合成通常包括以下步骤:

氟喹诺酮核心结构的形成: 合成从氟喹诺酮核心结构的形成开始。这是通过一系列缩合反应实现的,这些反应涉及氟化芳香族化合物和含氮杂环。

哌嗪环的引入: 哌嗪环通过亲核取代反应引入。这一步对该化合物的抗生素活性至关重要。

盐酸盐的形成: 最后一步是将游离碱转化为其盐酸盐形式。这通常通过在受控条件下使游离碱与盐酸反应来完成。

工业生产方法

恩诺沙星(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程包括:

批量合成: 使用大型反应器进行缩合和取代反应。

纯化: 使用结晶、过滤和干燥等技术对粗产品进行纯化。

质量控制: 最终产品经过严格的质量控制测试,以确保其纯度和功效。

化学反应分析

反应类型

恩诺沙星(盐酸盐)会经历几种类型的化学反应,包括:

氧化: 该化合物可以氧化形成各种代谢产物。

还原: 还原反应可以改变喹诺酮环,影响其抗生素性质。

取代: 亲核取代反应很常见,特别是涉及哌嗪环。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在碱性条件下使用胺和硫醇等亲核试剂。

形成的主要产品

这些反应形成的主要产物包括母体化合物的各种代谢产物和衍生物,它们可能具有不同的抗生素活性水平。

科学研究应用

恩诺沙星(盐酸盐)具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究氟喹诺酮类抗生素的作用机制。

生物学: 研究人员用它来研究细菌耐药机制和抗生素对微生物群落的影响。

医学: 它在开发新型抗生素和药代动力学研究中用作参考化合物。

工业: 该化合物用于兽药的制剂以及药物递送系统的研究。

相似化合物的比较

恩诺沙星(盐酸盐)可以与其他氟喹诺酮类抗生素(如环丙沙星、诺氟沙星和左氧氟沙星)进行比较。 虽然所有这些化合物都具有相似的作用机制,但恩诺沙星(盐酸盐)在对抗牛支原体的高效性和对痘苗病毒的抑制活性方面是独一无二的 .

类似化合物的列表

- 环丙沙星

- 诺氟沙星

- 左氧氟沙星

- 氧氟沙星

- 莫西沙星

这些化合物也用于治疗细菌感染,但它们的活性谱和药代动力学性质可能有所不同。

属性

IUPAC Name |

1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJWYUDBXNNVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920877 | |

| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112732-17-9 | |

| Record name | 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112732-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of Enrofloxacin Hydrochloride?

A: this compound, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By interfering with these processes, this compound effectively halts bacterial growth and leads to cell death.

Q2: Does this compound's mechanism of action differ between Gram-positive and Gram-negative bacteria?

A: Yes, while this compound targets both Gram-positive and Gram-negative bacteria, its primary target enzyme can differ. In Gram-negative bacteria, DNA gyrase is the main target, while topoisomerase IV is more susceptible in Gram-positive bacteria. []

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H22FN3O3 · HCl. Its molecular weight is 399.88 g/mol. []

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A: Several spectroscopic techniques are employed to characterize this compound, including: * Ultraviolet-visible (UV-Vis) Spectroscopy: Used to determine the compound's absorbance at different wavelengths, providing information about its electronic structure. [, , ] * Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule by analyzing its infrared absorption and transmission. [, , , ] * Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and dynamics of the molecule by analyzing the magnetic properties of its atomic nuclei. [] * X-ray Powder Diffraction (XRPD): Analyzes the diffraction pattern of X-rays passing through a powdered sample, revealing information about its crystal structure. [, , ]

Q5: How does the solubility of this compound vary with pH?

A: The solubility of this compound is pH-dependent. It demonstrates higher solubility in acidic conditions and lower solubility in alkaline environments. This is attributed to the presence of ionizable groups in its structure, which can gain or lose protons depending on the pH. [, ]

Q6: How does this compound perform in different formulations?

A: this compound has been successfully formulated into various dosage forms, including: * Injectable Solutions: Commonly used for intramuscular or subcutaneous administration, especially in veterinary medicine. [, , , , , ] * Oral Capsules: Provide convenient oral administration. [, ] * Topical Gels: Allow for localized application, such as in the treatment of skin infections. [, ] * Nanoemulsions: Offer improved stability, palatability, and bioavailability compared to conventional formulations. []

Q7: Does this compound possess any notable catalytic properties?

A7: While primarily known for its antibacterial properties, research on this compound's catalytic properties is limited. Its potential applications in catalysis are not well-established.

Q8: How is computational chemistry used to study this compound?

A: Computational chemistry plays a significant role in understanding and predicting the properties of this compound. Some key applications include: * Pharmacokinetic Modeling: Simulating the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. [, ] * Monte Carlo Simulations: Predicting the probability of treatment success based on pharmacokinetic/pharmacodynamic (PK/PD) parameters and minimum inhibitory concentration (MIC) data. [, ] * Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the structure of this compound and its biological activity. []

Q9: How does the structure of this compound contribute to its antibacterial activity?

A: The structure of this compound contains several key features that contribute to its antibacterial activity: * Fluoro group at position 6: Enhances potency and broadens the spectrum of activity. [] * Piperazinyl ring at position 7: Crucial for binding to bacterial DNA gyrase and topoisomerase IV. [] * Carboxylic acid group at position 3: Essential for forming stable complexes with the target enzymes. []

Q10: What are some common approaches to enhance the stability and solubility of this compound formulations?

A: Various strategies are employed to improve the stability and solubility of this compound formulations: * Crystallization with different solvents: Forming a dihydrate crystal form (this compound Dihydrate, or Enro-C) enhances solubility and bioavailability. [, , , , , , ] * Nanoencapsulation: Encapsulating the drug in nanoparticles improves stability, solubility, and bioavailability. [] * Use of excipients: Adding excipients such as cyclodextrins or polymers can enhance solubility and stability.

Q11: Are there specific safety considerations for handling this compound in a laboratory setting?

A11: As with all pharmaceuticals, handling this compound requires adherence to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and lab coats, handling the compound in a well-ventilated area, and disposing of waste appropriately. Consult the compound's Safety Data Sheet (SDS) for specific handling and disposal instructions.

Q12: How is the bioavailability of this compound affected by its route of administration?

A: ** The bioavailability of this compound varies depending on the route of administration:* Intravenous (IV): Provides 100% bioavailability as the drug directly enters the bloodstream.* Intramuscular (IM): Offers high bioavailability, but absorption may be slower compared to IV. [, , , , , ]* Oral: Bioavailability can be lower due to first-pass metabolism in the liver. [, , ]* Subcutaneous (SC):** Absorption is generally slower compared to IM or IV. []

Q13: What types of in vitro and in vivo studies are conducted to evaluate the efficacy of this compound?

A13: The efficacy of this compound is assessed using a combination of in vitro and in vivo studies:

- Animal Models of Infection: Evaluate the drug's efficacy in treating infections in various animal models, such as mice, rats, rabbits, chickens, pigs, and hamsters. [, , , , , , ]

- Clinical Trials: Conducted in target species (e.g., dogs, cats, cattle) to assess the drug's safety and efficacy in a clinical setting. [, , , , ]

Q14: What are the main mechanisms of resistance to this compound in bacteria?

A: Bacteria can develop resistance to this compound through various mechanisms, including:* Mutations in target enzymes: Alterations in DNA gyrase and topoisomerase IV can reduce their binding affinity for the drug. [, ]* Efflux pumps: Bacteria can actively pump the drug out of the cell, reducing its intracellular concentration.* Reduced permeability: Changes in the bacterial cell wall or membrane can hinder the drug's entry.

Q15: What are the potential toxicological effects of this compound?

A15: While generally considered safe when used appropriately, this compound can cause adverse effects in some cases:

Q16: What approaches are being explored to improve the delivery of this compound to specific targets?

A16: Researchers are investigating various strategies to enhance the targeted delivery of this compound, including:

- Nanoparticle-based drug delivery: Encapsulating the drug in nanoparticles can improve its delivery to specific tissues or cells. [, ]

Q17: Are there any known biomarkers for monitoring the efficacy or toxicity of this compound treatment?

A17: Research on biomarkers for this compound efficacy and toxicity is ongoing. Some potential biomarkers include:

Q18: What analytical techniques are commonly employed to quantify this compound in biological samples?

A18: Several analytical methods are available for quantifying this compound in biological samples:

- High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying drug concentrations in various matrices, including plasma, serum, and tissues. [, , , , , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. []

Q19: What are the potential environmental impacts of this compound?

A19: The widespread use of antibiotics, including this compound, raises concerns about their potential environmental impacts:

Q20: How does the dissolution rate of this compound affect its bioavailability?

A: The dissolution rate, which is the speed at which a solid drug substance dissolves in a solvent, is a critical factor influencing the bioavailability of orally administered drugs. A faster dissolution rate generally leads to quicker absorption and higher bioavailability. The dihydrate crystal form of this compound (Enro-C) exhibits improved dissolution characteristics compared to the anhydrous form. [, ]

Q21: What parameters are typically assessed during the validation of an analytical method for this compound?

A: Validation of analytical methods for pharmaceutical analysis is crucial to ensure accuracy, precision, and reliability. Key parameters assessed during method validation include:* Specificity: The ability of the method to differentiate the analyte from other components in the sample.* Linearity: The proportional relationship between the measured signal and the analyte concentration over a specified range.* Accuracy: The closeness of the measured value to the true value.* Precision: The degree of agreement among repeated measurements.* Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.* Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. []

Q22: What quality control measures are employed during the manufacturing of this compound to ensure its quality and safety?

A22: Stringent quality control measures are implemented throughout the manufacturing process of this compound to guarantee its quality, safety, and efficacy. These measures include:* Raw material testing: Verifying the identity, purity, and quality of all starting materials.* In-process controls: Monitoring critical process parameters to ensure consistency.* Finished product testing: Verifying that the final product meets all required specifications, including potency, purity, and stability.* Good Manufacturing Practices (GMP) compliance: Adhering to GMP guidelines to ensure the quality and safety of pharmaceutical products.

Q23: Does this compound interact with drug transporters?

A23: Yes, this compound can interact with drug transporters, which are proteins involved in the movement of drugs across cell membranes. These interactions can influence the absorption, distribution, and elimination of the drug.

Q24: Can this compound induce or inhibit drug-metabolizing enzymes?

A24: this compound has the potential to interact with drug-metabolizing enzymes, specifically cytochrome P450 (CYP) enzymes. It can inhibit the activity of certain CYP enzymes, which may lead to increased levels of other drugs metabolized by those enzymes.

Q25: What are some alternatives to this compound for treating bacterial infections?

A25: Several alternative antibiotics can be considered depending on the specific infection and the susceptibility of the bacteria. Some common alternatives include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)

![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)

![(3aR,6aS)-3,3a,4,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B571131.png)